2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a 2-oxo-1,2-dihydropyridine core. Key structural attributes include:
- 3-chlorophenyl substitution on the oxadiazole ring, which may enhance lipophilicity and influence binding interactions.
- N-[(2-methoxyphenyl)methyl]acetamide side chain, which introduces hydrogen-bonding capacity and metabolic resistance due to the methoxy group .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting inflammation, microbial activity, or enzyme inhibition (e.g., acetamide-based pesticides and anti-exudative agents) .
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-15-11-16(2)30(14-21(31)27-13-18-7-4-5-10-20(18)33-3)25(32)22(15)24-28-23(29-34-24)17-8-6-9-19(26)12-17/h4-12H,13-14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBRCHXEEGJRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under mild conditions.
Introduction of the chlorophenyl group: This step involves the coupling of the oxadiazole intermediate with a chlorophenyl derivative using a suitable catalyst.
Formation of the dimethylpyridinone moiety: This can be synthesized by cyclization of a suitable precursor in the presence of a base.
Final coupling: The final step involves coupling the dimethylpyridinone intermediate with the oxadiazole-chlorophenyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Chlorophenyl Positional Isomerism: The 3-chlorophenyl group in the target compound vs. the 4-chlorophenyl analog () may alter electronic distribution. In contrast, 2-chlorophenyl substitution (as in CPA, ) is associated with distinct HOMO-LUMO profiles, suggesting varied reactivity in charge-transfer interactions .
Heterocyclic Core Variations: The 1,2,4-oxadiazole ring in the target compound is a bioisostere for ester or amide groups, offering metabolic stability compared to the oxazolidinyl core in oxadixyl (a pesticide) . Dihydropyridinone moieties (in the target compound) are less common in pesticides but prevalent in anti-inflammatory agents, implying divergent therapeutic targets compared to oxadiazole-thiophene hybrids (e.g., CPA) .
Acetamide Side Chain Modifications :
- The N-(2-methoxybenzyl) group in the target compound may improve blood-brain barrier penetration relative to N-(3-chloro-4-methoxyphenyl) () due to reduced polarity .
- Pesticides like alachlor and pretilachlor () use bulkier alkyl/aryl acetamide chains for soil persistence, whereas the target compound’s benzyl group suggests a focus on selective receptor binding .
Research Implications and Limitations
- Electronic Properties : Computational studies (e.g., MESP, HOMO-LUMO) for the target compound are warranted, as seen in CPA (), to predict reactivity and binding modes .
- Biological Data Gap : While anti-exudative acetamides () and pesticides () provide activity benchmarks, the target compound’s specific pharmacological profile remains unverified.
- Synthetic Challenges : The 1,2,4-oxadiazole ring’s synthesis (e.g., via cyclization of amidoximes) may require optimization to avoid byproducts observed in dithiazolium salt reactions () .
Biological Activity
The compound 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.87 g/mol. The structure features a 1,2,4-oxadiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.48 | |
| Compound B | HCT-116 (colon cancer) | 0.19 | |
| Compound C | HeLa (cervical cancer) | 0.65 |
The compound under review has shown promising results in preliminary assays against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit enzymes involved in cancer progression and proliferation.
- Induction of Apoptosis : Flow cytometry analyses have indicated that the compound increases caspase activity, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been observed to halt cell cycle progression in MCF-7 cells .
Study on Antitumor Effects
A recent study evaluated the effects of several oxadiazole derivatives on different cancer cell lines. The findings indicated that the presence of electron-withdrawing groups significantly enhanced anticancer activity. The compound exhibited an IC50 value comparable to established chemotherapeutics like Tamoxifen .
Research on Antimicrobial Properties
In addition to anticancer properties, some derivatives have shown antimicrobial activity against bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
